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molecular formula C8H13BrClN3 B2676963 4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride CAS No. 1263378-44-4

4-(4-Bromo-pyrazol-1-YL)-piperidine hydrochloride

Cat. No. B2676963
M. Wt: 266.57
InChI Key: RBJLNKMZSVRCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796244B2

Procedure details

To 4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (1 g, 3. mmol) in ETOAc (4 ml) was added sat. ETOAc in HCl (5 ml) and the reaction mixture stirred at room temperature for 2 h. The solvent removed in vacuo and re-evaporated with toluene to give the product (0.68 g), which was used without further purification MS: [M+H]+=230
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH:18]=[C:17]([Br:19])[CH:16]=[N:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:20]>>[ClH:20].[Br:19][C:17]1[CH:16]=[N:15][N:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC(=C1)Br
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
re-evaporated with toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.BrC=1C=NN(C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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